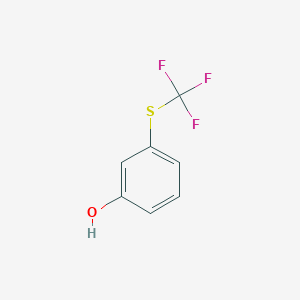

3-(Trifluoromethylthio)phenol

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(trifluoromethylsulfanyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F3OS/c8-7(9,10)12-6-3-1-2-5(11)4-6/h1-4,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRSIRCKEPOPEFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)SC(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70380700 | |

| Record name | 3-(Trifluoromethylthio)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70380700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3823-40-3 | |

| Record name | 3-(Trifluoromethylthio)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70380700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

In-Depth Technical Guide: 3-(Trifluoromethylthio)phenol (CAS: 3823-40-3)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-(Trifluoromethylthio)phenol, a key intermediate in the synthesis of potent herbicides. The document details its physicochemical properties, outlines its primary application, and delves into the biochemical mechanism of action of its derivatives.

Physicochemical Properties

Quantitative data for this compound are summarized in the table below for easy reference.

| Property | Value | Source(s) |

| CAS Number | 3823-40-3 | N/A |

| Molecular Formula | C₇H₅F₃OS | N/A |

| Molecular Weight | 194.18 g/mol | [1] |

| Melting Point | 67-68 °C | [2] |

| Boiling Point | 76-80 °C at 2.5 mmHg | [2] |

| Physical Form | Solid | [1] |

| IUPAC Name | 3-[(Trifluoromethyl)sulfanyl]phenol | [1] |

| InChI Key | FRSIRCKEPOPEFZ-UHFFFAOYSA-N | [1] |

| SMILES | Oc1cccc(SC(F)(F)F)c1 | [3] |

Synthesis and Application in Herbicides

This compound serves as a crucial reactant in the preparation of 2-azolyl-4-phenoxypyrimidine herbicides.[3] These herbicides are known for their high activity in inhibiting carotenoid biosynthesis in plants.[3] The trifluoromethylthio (-SCF₃) group is a valuable moiety in medicinal and agrochemical chemistry, known to enhance properties such as lipophilicity and metabolic stability, which can contribute to the efficacy of the final product.

Caption: General workflow for the synthesis of a 2-azolyl-4-phenoxypyrimidine herbicide.

Representative Experimental Protocol

Disclaimer: The following is a representative, hypothetical experimental protocol based on general synthetic methods for analogous compounds and should be adapted and optimized by qualified personnel.

Objective: To synthesize a 2-azolyl-4-(3-trifluoromethylthiophenoxy)pyrimidine derivative.

Materials:

-

This compound

-

A suitable 2,4-dichloropyrimidine derivative

-

An appropriate azole (e.g., pyrazole, imidazole)

-

A non-nucleophilic base (e.g., potassium carbonate, sodium hydride)

-

Anhydrous polar aprotic solvent (e.g., Dimethylformamide (DMF), Acetonitrile)

-

Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

-

Step 1: Synthesis of 4-Chloro-2-(3-trifluoromethylthiophenoxy)pyrimidine.

-

To a solution of this compound (1.0 eq) in anhydrous DMF, add a non-nucleophilic base such as potassium carbonate (1.2 eq).

-

Stir the mixture at room temperature for 30 minutes to form the corresponding phenoxide.

-

To this mixture, add a solution of a 2,4-dichloropyrimidine derivative (1.0 eq) in anhydrous DMF dropwise.

-

Heat the reaction mixture at a suitable temperature (e.g., 80-100 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature, pour it into ice water, and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain the intermediate.

-

-

Step 2: Synthesis of the final 2-Azolyl-4-(3-trifluoromethylthiophenoxy)pyrimidine.

-

To a solution of the intermediate from Step 1 (1.0 eq) in a suitable solvent such as acetonitrile, add the desired azole (1.1 eq) and a base (e.g., potassium carbonate, 1.5 eq).

-

Heat the reaction mixture to reflux and monitor by TLC.

-

Once the reaction is complete, cool the mixture, filter off the inorganic salts, and concentrate the filtrate.

-

Purify the residue by column chromatography to yield the final product.

-

Mechanism of Action: Inhibition of Carotenoid Biosynthesis

Herbicides derived from this compound function by inhibiting the biosynthesis of carotenoids. Carotenoids are essential pigments in plants that play a crucial role in protecting chlorophyll from photo-oxidative damage. The absence of carotenoids leads to the rapid destruction of chlorophyll in the presence of light, resulting in a characteristic "bleaching" of the plant tissue and eventual death.

The primary target of many of these bleaching herbicides is the enzyme phytoene desaturase (PDS) . PDS is a key enzyme in the carotenoid biosynthesis pathway, responsible for the desaturation of phytoene. Inhibition of PDS leads to the accumulation of phytoene and the cessation of the production of downstream carotenoids.

The following diagram illustrates the carotenoid biosynthesis pathway and highlights the point of inhibition by PDS-inhibiting herbicides.

Caption: The carotenoid biosynthesis pathway, showing inhibition of Phytoene Desaturase (PDS).

The trifluoromethylthio-containing phenoxy moiety of the herbicide is believed to bind to the active site of the PDS enzyme, preventing its normal function. This specific inhibition leads to the observed potent herbicidal activity. The unique electronic and steric properties conferred by the trifluoromethylthio group likely play a significant role in the binding affinity and overall efficacy of these inhibitors.[4]

Conclusion

This compound is a valuable chemical intermediate, primarily utilized in the synthesis of highly effective herbicides. Its derivatives act by inhibiting the crucial plant enzyme phytoene desaturase, leading to a fatal disruption of carotenoid biosynthesis. Further research into the structure-activity relationships of these compounds could lead to the development of even more potent and selective herbicides for agricultural applications.

References

physicochemical properties of 3-(Trifluoromethylthio)phenol

An In-Depth Technical Guide to 3-(Trifluoromethylthio)phenol

This guide provides a comprehensive overview of the physicochemical properties, synthesis, applications, and biological profile of this compound, tailored for researchers, scientists, and professionals in drug development.

Physicochemical Properties

This compound is an organic compound featuring a phenol ring substituted with a trifluoromethylthio group at the meta position. This substitution significantly influences the molecule's electronic properties, reactivity, and biological activity.

Table 1: Core Physicochemical Data for this compound

| Property | Value | Reference |

| IUPAC Name | 3-[(Trifluoromethyl)sulfanyl]phenol | [1] |

| Synonyms | m-[(Trifluoromethyl)thio]phenol, 3-(Trifluoromethyl)thiophenol | |

| CAS Number | 3823-40-3 | [1] |

| Molecular Formula | C₇H₅F₃OS | [2] |

| Molecular Weight | 194.17 g/mol | [2] |

| Physical Form | Solid | [1] |

| Purity | 95% | [1] |

| InChI | InChI=1S/C₇H₅F₃OS/c8-7(9,10)12-6-3-1-2-5(11)4-6/h1-4,11H | [2] |

| InChI Key | FRSIRCKEPOPEFZ-UHFFFAOYSA-N | [2] |

| SMILES | Oc1cccc(SC(F)(F)F)c1 | [2] |

Table 2: Comparative Physicochemical Data of Related Isomers

| Property | 4-(Trifluoromethylthio)phenol | 3-(Trifluoromethyl)phenol |

| Melting Point (°C) | 52.9–53.5 | -2 to -1.8 |

| Boiling Point (°C) | Not available | 178–179 |

| pKa | Not available | 8.68 (at 25°C) |

| logP | Not available | 2.95 (at 25°C) |

| Water Solubility | Not available | Insoluble |

| Reference | [3] | [4][5][6] |

Synthesis and Experimental Protocols

The synthesis of trifluoromethylthiolated phenols is typically achieved through electrophilic aromatic substitution on a phenol starting material. The following protocol is a representative method adapted from general procedures for the trifluoromethylthiolation of phenols.[3][7]

Experimental Protocol: Electrophilic Trifluoromethylthiolation of Phenol

This protocol describes the synthesis of a trifluoromethylthiolated phenol using an electrophilic SCF₃ source, such as N-(trifluoromethylsulfanyl)aniline (PhNHSCF₃), and a strong acid promoter like triflic acid (TfOH).

Materials:

-

Phenol (or appropriate substituted phenol)

-

N-(trifluoromethylsulfanyl)aniline (PhNHSCF₃)

-

Triflic acid (TfOH)

-

Dichloromethane (DCM), anhydrous

-

10% Sodium bicarbonate (NaHCO₃) solution

-

Water, deionized

-

Sodium sulfate (Na₂SO₄), anhydrous

-

Standard laboratory glassware and magnetic stirrer

-

Thin Layer Chromatography (TLC) apparatus

-

Column chromatography setup (silica gel)

Procedure:

-

To a solution of phenol (1.0 mmol) in anhydrous dichloromethane (10 mL) under a nitrogen atmosphere, add N-(trifluoromethylsulfanyl)aniline (1.2–1.3 mmol).

-

Add triflic acid (1.2–1.3 mmol) to the mixture.

-

Stir the resulting mixture at room temperature for up to 16 hours.

-

Monitor the reaction progress by TLC until the starting phenol is fully consumed.[7]

-

Upon completion, dilute the reaction mixture with 10 mL of dichloromethane.

-

Wash the organic layer sequentially with a 10% NaHCO₃ solution and then with water.

-

Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate the solvent in vacuo.

Purification:

-

The crude product is purified by flash column chromatography on silica gel to yield the pure trifluoromethylthiolated phenol.[8]

Characterization:

-

The structure and purity of the final product can be confirmed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F), Infrared (IR) spectroscopy, and High-Resolution Mass Spectrometry (HRMS).[3]

Applications in Chemical Synthesis

This compound serves as a key intermediate in the synthesis of more complex molecules, particularly in the agrochemical industry.

-

Herbicide Synthesis : It is a reactant used to prepare 2-azolyl-4-phenoxypyrimidines, which are highly active herbicides that function by inhibiting carotenoid biosynthesis.[2]

-

Versatile Building Block : The compound is a valuable building block for creating a variety of organic compounds due to its unique electronic and steric properties imparted by the trifluoromethylthio group.[9]

Biological and Pharmacological Profile

The incorporation of the trifluoromethylthio (-SCF₃) group can enhance lipophilicity and metabolic stability, making this compound and its derivatives compounds of interest in medicinal chemistry.[3]

-

Potential Antimicrobial and Anticancer Agents : Derivatives of this compound have demonstrated promising activity against various bacteria and fungi and have shown potential for inhibiting cancer cell growth.[9]

-

Mechanism of Action : The compound's electrophilic nature suggests it may interact with biological targets. Its ability to form disulfide bonds indicates a potential role in biochemical pathways that involve protein folding and stability.[9]

Safety and Handling

Hazard Statements:

-

H302: Harmful if swallowed.[1]

-

H315: Causes skin irritation.[1]

-

H319: Causes serious eye irritation.[1]

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

Storage:

-

Store sealed in a dry environment at 2-8°C.[1]

References

- 1. This compound | 3823-40-3 [sigmaaldrich.com]

- 2. 3-[(Trifluoromethyl)thio]phenol | CymitQuimica [cymitquimica.com]

- 3. Acid-promoted direct electrophilic trifluoromethylthiolation of phenols - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C4OB02633K [pubs.rsc.org]

- 4. 3-(Trifluoromethyl)phenol | CAS#:98-17-9 | Chemsrc [chemsrc.com]

- 5. 3-Trifluoromethylphenol CAS#: 98-17-9 [m.chemicalbook.com]

- 6. 3-(Trifluoromethyl)phenol 99 98-17-9 [sigmaaldrich.com]

- 7. pubs.rsc.org [pubs.rsc.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Buy 3-(Trifluoromethyl)thiophenol | 937-00-8 [smolecule.com]

A Technical Guide to Determining the Solubility of 3-(Trifluoromethylthio)phenol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a framework for determining and documenting the solubility of 3-(Trifluoromethylthio)phenol in various organic solvents. Due to the limited availability of public, quantitative solubility data for this specific compound, this document focuses on establishing a standardized methodology for researchers to generate and present their own findings. Adherence to a consistent protocol is crucial for the comparability and reproducibility of results within the scientific community, particularly in the context of drug development and material science where solubility is a critical parameter.

Introduction to this compound

This compound is an organic compound featuring a phenol ring substituted with a trifluoromethylthio group (-SCF3)[1]. The presence of both the hydroxyl (-OH) group and the highly lipophilic trifluoromethylthio group gives the molecule a unique physicochemical profile that influences its solubility in different media[2]. Understanding its solubility is essential for a variety of applications, including its use as a reagent in organic synthesis, a building block for complex molecules, and a precursor for pharmaceuticals and agrochemicals[1].

Quantitative Solubility Data

Table 1: Solubility of this compound in various Organic Solvents at Ambient Temperature (25 °C)

| Solvent | Chemical Formula | Dielectric Constant (ε) at 20°C | Solubility ( g/100 mL) | Observations |

| e.g., Hexane | C₆H₁₄ | 1.88 | ||

| e.g., Toluene | C₇H₈ | 2.38 | ||

| e.g., Dichloromethane | CH₂Cl₂ | 9.08 | ||

| e.g., Acetone | C₃H₆O | 20.7 | ||

| e.g., Ethanol | C₂H₅OH | 24.5 | ||

| e.g., Methanol | CH₃OH | 32.7 | ||

| e.g., Dimethyl Sulfoxide | C₂H₆OS | 46.7 |

Note: The dielectric constant is a key indicator of solvent polarity. Listing it alongside solubility data can help in developing structure-solubility relationships.

Experimental Protocol for Solubility Determination

The following is a general, robust protocol for determining the solubility of a solid compound like this compound in an organic solvent. This method is based on the principle of saturation.

Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Vials or test tubes with secure caps

-

Magnetic stirrer and stir bars or a vortex mixer

-

Constant temperature bath or shaker

-

Centrifuge

-

Micropipettes

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a known volume of the selected organic solvent in a vial. The excess solid is crucial to ensure that a saturated solution is formed.

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a constant temperature bath or shaker set to the desired temperature (e.g., 25 °C) and agitate for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Separation of Undissolved Solid:

-

After the equilibration period, allow the vials to stand undisturbed at the same temperature to let the excess solid settle.

-

To ensure complete removal of undissolved solid, centrifuge the vials at a high speed.

-

-

Quantification of Solute:

-

Carefully take a known volume of the clear supernatant (the saturated solution) using a micropipette.

-

Dilute the aliquot with a suitable solvent to a concentration that falls within the linear range of the analytical instrument.

-

Analyze the concentration of this compound in the diluted sample using a pre-calibrated HPLC or UV-Vis spectrophotometer.

-

-

Calculation of Solubility:

-

Calculate the concentration in the original saturated solution by accounting for the dilution factor.

-

Express the solubility in desired units, such as g/100 mL or mol/L.

-

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of an organic compound.

Caption: A flowchart outlining the key steps for the experimental determination of solubility.

Conclusion

This guide provides a standardized approach for determining and reporting the solubility of this compound in organic solvents. By following a consistent experimental protocol and data presentation format, researchers can contribute to a valuable and comparable dataset that will aid in the effective application of this compound in drug development, chemical synthesis, and material science. The provided workflow and data table template are intended to serve as a starting point for systematic solubility studies.

References

Technical Guide: Physicochemical Properties of 3-(Trifluoromethylthio)phenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the melting and boiling points of 3-(Trifluoromethylthio)phenol. Despite a comprehensive search of available chemical databases and supplier information, specific experimental values for the melting and boiling points of this compound (CAS No. 3823-40-3) are not publicly available at this time. Commercial suppliers describe the compound as a solid at room temperature, with a recommended storage temperature of 2-8°C.[1]

To provide context for researchers, this guide includes data for structurally related compounds and presents detailed, standardized protocols for the experimental determination of these crucial physicochemical properties.

Physicochemical Data Summary

The following table summarizes the available physical data for this compound and provides the melting and boiling points of its para-isomer, 4-(Trifluoromethylthio)phenol, and the analogous compound lacking the thioether group, 3-(Trifluoromethyl)phenol. This comparative data can offer insights into the expected properties of the target compound.

| Compound Name | CAS Number | Molecular Formula | Physical Form | Melting Point (°C) | Boiling Point (°C) |

| This compound | 3823-40-3 | C₇H₅F₃OS | Solid[1] | Data not available | Data not available |

| 4-(Trifluoromethylthio)phenol | 461-84-7 | C₇H₅F₃OS | Powder to crystal | 57-60[2] | 77-78 (at 7 mmHg)[2] |

| 3-(Trifluoromethyl)phenol | 98-17-9 | C₇H₅F₃O | Liquid | -2 to -1.8[3][4] | 178-179[3] |

Experimental Protocols

The following sections detail standard laboratory procedures for the determination of melting and boiling points of organic compounds.

Melting Point Determination: Capillary Method

This method is the most common technique for determining the melting point of a crystalline solid.[5]

Principle: A small, powdered sample of the pure compound is heated slowly in a capillary tube. The temperature range over which the substance melts, from the first appearance of liquid to the complete liquefaction of the solid, is recorded as the melting point range.[6] Pure compounds typically exhibit a sharp melting range of 0.5-1.0°C.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Glass capillary tubes (one end sealed)

-

Mortar and pestle or spatula

-

Thermometer (if not integrated into the apparatus)

Procedure:

-

Sample Preparation: Ensure the sample is completely dry.[7] Place a small amount of the solid on a clean, dry surface and crush it into a fine powder.

-

Loading the Capillary Tube: Gently tap the open end of a capillary tube into the powdered sample to collect a small amount of material.[8]

-

Packing the Sample: Invert the tube and tap its sealed end on a hard surface to cause the solid to fall to the bottom. Alternatively, drop the tube through a long, vertical glass tube to pack the sample tightly. The final packed sample height should be 2-3 mm.[7]

-

Measurement: a. Insert the capillary tube into the heating block of the melting point apparatus.[7] b. If the approximate melting point is unknown, perform a rapid preliminary heating to estimate the melting range. c. For an accurate measurement, allow the block to cool to at least 15°C below the estimated melting point.[7] d. Begin heating at a slow, controlled rate, approximately 1-2°C per minute, as the temperature approaches the melting point.[8] e. Record the temperature at which the first drop of liquid appears (T1). f. Continue heating at the same slow rate and record the temperature at which the last crystal melts (T2). g. The melting point is reported as the range T1-T2.

References

- 1. This compound | 3823-40-3 [sigmaaldrich.com]

- 2. 4-(Trifluoromethylthio)phenol | 461-84-7 [amp.chemicalbook.com]

- 3. 3-Trifluoromethylphenol CAS#: 98-17-9 [m.chemicalbook.com]

- 4. 3-(Trifluoromethyl)phenol | CAS#:98-17-9 | Chemsrc [chemsrc.com]

- 5. westlab.com [westlab.com]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Determination of Melting Point [wiredchemist.com]

Spectroscopic Profile of 3-(Trifluoromethylthio)phenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Trifluoromethylthio)phenol is a halogenated aromatic compound of interest in medicinal chemistry and materials science due to the unique electronic properties conferred by the trifluoromethylthio (-SCF₃) group. Understanding the structural and electronic characteristics of this molecule is paramount for its application in drug design and the development of novel functional materials. This technical guide provides a comprehensive overview of the spectroscopic data (Nuclear Magnetic Resonance - NMR, Infrared - IR, and Mass Spectrometry - MS) for this compound.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.4 - 7.2 | m | 2H | Ar-H |

| ~7.1 - 6.9 | m | 2H | Ar-H |

| ~5.5 | br s | 1H | OH |

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~156.0 | C-OH |

| ~131.0 | C-SCF₃ |

| ~130.0 | Ar-CH |

| ~129.5 (q, ¹JCF ≈ 307 Hz) | CF₃ |

| ~124.0 | Ar-CH |

| ~121.0 | Ar-CH |

| ~116.0 | Ar-CH |

Note: The chemical shift of the CF₃ carbon is characterized by a quartet due to coupling with the three fluorine atoms.

Table 3: Predicted IR Absorption Data (Liquid Film)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3600 - 3200 | Broad, Strong | O-H stretch |

| ~3100 - 3000 | Medium | Aromatic C-H stretch |

| ~1600, ~1480 | Medium-Strong | Aromatic C=C stretch |

| ~1250 - 1000 | Strong | C-O stretch, C-S stretch |

| ~1170 - 1100 | Very Strong | C-F stretch |

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Relative Intensity (%) | Assignment |

| 194 | ~100 | [M]⁺ (Molecular Ion) |

| 125 | Moderate | [M - CF₃]⁺ |

| 97 | Moderate | [M - SCF₃]⁺ |

| 69 | Strong | [CF₃]⁺ |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data of phenolic compounds like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial.

-

Transfer the solution to a 5 mm NMR tube using a Pasteur pipette with a cotton or glass wool plug to filter out any particulate matter.

-

Cap the NMR tube securely.

-

-

Data Acquisition (¹H and ¹³C NMR):

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Acquire the ¹H NMR spectrum using appropriate parameters (e.g., pulse angle, acquisition time, relaxation delay).

-

Acquire the ¹³C NMR spectrum, typically using a proton-decoupled pulse sequence. A larger number of scans will be required for ¹³C NMR due to its lower natural abundance.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (Liquid Film):

-

If the sample is a liquid at room temperature, place a small drop of the neat liquid between two salt plates (e.g., NaCl or KBr).

-

Gently press the plates together to form a thin film.

-

If the sample is a solid, it can be dissolved in a volatile solvent, and a drop of the solution can be applied to a salt plate. The solvent is then allowed to evaporate, leaving a thin film of the compound.

-

-

Data Acquisition:

-

Place the salt plates in the sample holder of the IR spectrometer.

-

Record the spectrum over the desired range (typically 4000-400 cm⁻¹).

-

Acquire a background spectrum of the clean salt plates and subtract it from the sample spectrum to remove atmospheric and plate absorptions.

-

Mass Spectrometry (MS)

-

Sample Preparation:

-

Prepare a dilute solution of this compound in a volatile organic solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

-

Further dilute this stock solution to a final concentration of approximately 1-10 µg/mL.

-

-

Data Acquisition (Electron Ionization - EI):

-

Introduce the sample into the mass spectrometer, typically via a direct insertion probe for solids or a gas chromatograph for volatile compounds.

-

In the ion source, the sample is bombarded with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

-

The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by the mass analyzer.

-

A detector records the abundance of each ion, generating the mass spectrum.

-

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

Caption: A flowchart illustrating the key stages of spectroscopic analysis.

The Advent of the Trifluoromethylthio Group in Phenolic Chemistry: A Historical and Technical Guide

An in-depth exploration of the discovery, synthesis, and properties of trifluoromethylthiolated phenols, providing researchers, scientists, and drug development professionals with a comprehensive understanding of this pivotal class of compounds.

The strategic incorporation of the trifluoromethylthio (SCF3) group into phenolic scaffolds has emerged as a powerful tool in modern medicinal and agricultural chemistry. This technical guide delves into the historical evolution of trifluoromethylthiolating agents, presents detailed methodologies for the synthesis of trifluoromethylthiolated phenols, and tabulates key quantitative data to facilitate comparative analysis.

A Journey Through Time: The Discovery and Evolution of Trifluoromethylthiolation

The quest to introduce the trifluoromethylthio group into organic molecules began with the use of volatile and hazardous gaseous reagents such as trifluoromethanesulfenyl chloride (CF3SCl) and bis(trifluoromethyl) disulfide (CF3SSCF3)[1]. These early methods, while capable of inducing radical reactions, posed significant safety concerns, thereby limiting their practical application in the laboratory[1].

A paradigm shift occurred in 1984 with the seminal work of Professor L. M. Yagupolskii, who introduced S-(trifluoromethyl)diarylsulfonium salts as the first effective electrophilic trifluoromethylthiolating agents[1]. This breakthrough paved the way for the development of a new generation of safer and more manageable reagents, revolutionizing the field of organofluorine chemistry.

The modern era of trifluoromethylthiolation has been defined by the development of stable, solid reagents that are both highly reactive and easy to handle. Among these, N-(trifluoromethylthio)saccharin and N-(trifluoromethylsulfanyl)aniline (PhNHSCF3) have become indispensable tools for the direct introduction of the SCF3 group into a wide array of organic substrates, including phenols.

Quantitative Data Summary

The following tables provide a summary of key quantitative data for the synthesis and properties of trifluoromethylthiolated phenols.

Table 1: Physicochemical Properties of 4-(Trifluoromethylthio)phenol

| Property | Value | Reference |

| Molecular Weight | 194.17 g/mol | [2] |

| Melting Point | 57-60 °C | [2] |

| Boiling Point | 77-78 °C at 7 mmHg | [2] |

| pKa | ~8.53 | [1][3] |

| logP | ~3.3 | [1][4] |

Table 2: Spectroscopic Data for 4-(Trifluoromethylthio)phenol

| Technique | Data |

| ¹H NMR (CDCl₃) | δ 7.51-7.57 (m, 2H), 6.84-6.90 (m, 2H), 5.23 (s, 1H) |

| ¹³C NMR (CDCl₃) | δ 158.0, 138.6, 129.5 (q, J=308.1 Hz), 116.5, 115.2 |

| ¹⁹F NMR (CDCl₃) | δ -44.4 (s) |

| Mass Spec. (ESI-HRMS) | m/z [M-H]⁻ calcd for C₇H₄F₃OS: 192.9935, found 192.9945 |

| IR (cm⁻¹) | 3221, 1670, 1584, 1493, 1226, 1083, 826 |

Table 3: Reaction Yields for Electrophilic Trifluoromethylthiolation of Phenols

| Phenol Substrate | Reagent | Promoter/Catalyst | Solvent | Yield (%) |

| Phenol | PhNHSCF₃ | Triflic Acid | Dichloromethane | 79 |

| Phenol | N-(Trifluoromethylthio)saccharin | FeCl₃ / Diphenyl Selenide | Dichloromethane | 79[5] |

| 2-Allylphenol | PhNHSCF₃ | Triflic Acid | Dichloromethane | High |

| Estrone | PhNHSCF₃ | Triflic Acid | Dichloromethane | High |

| Estradiol | PhNHSCF₃ | Triflic Acid | Dichloromethane | High |

Experimental Protocols

Detailed methodologies for the synthesis of a key trifluoromethylthiolating reagent and the subsequent trifluoromethylthiolation of phenols are provided below.

Protocol 1: Synthesis of N-(Trifluoromethylthio)saccharin[6][7][8][9]

This two-step protocol is adapted from established literature procedures.

Part A: Preparation of N-Chlorosaccharin

-

To a 500 mL round-bottom flask, add saccharin (18.0 g, 98.3 mmol) and methanol (350 mL).

-

Stir the resulting suspension vigorously under a nitrogen atmosphere.

-

Add tert-butyl hypochlorite (13.9 g, 128 mmol) in one portion. The suspension will briefly become a clear solution before a white precipitate forms rapidly.

-

Stir the mixture for an additional 5 minutes at room temperature.

-

Collect the precipitate by vacuum filtration and wash the filter cake with petroleum ether (100 mL).

-

Dry the solid under high vacuum to afford N-chlorosaccharin as a white powder (yield: 76–79%).

Part B: Preparation of N-(Trifluoromethylthio)saccharin

-

In a 250 mL round-bottom flask, combine N-chlorosaccharin (5.0 g, 23.0 mmol) and AgSCF₃ (6.0 g, 9.0 mmol) in acetonitrile (65 mL).

-

Stir the mixture vigorously under a nitrogen atmosphere at room temperature for 30 minutes.

-

Filter the reaction mixture through a pad of Celite to remove solid byproducts.

-

Evaporate the solvent from the filtrate under reduced pressure.

-

Dissolve the residue in dichloromethane (90 mL) and filter through Celite again to ensure clarity.

-

Remove the dichloromethane under reduced pressure to yield N-(trifluoromethylthio)saccharin as a white solid (yield: 61–77%).

Protocol 2: Acid-Promoted Electrophilic Trifluoromethylthiolation of Phenol

This representative procedure details the direct trifluoromethylthiolation of phenol using PhNHSCF₃.

-

To a solution of phenol (1 mmol) in dichloromethane (10 mL), add N-(trifluoromethylsulfanyl)aniline (PhNHSCF₃) (1.2–1.3 equiv.).

-

Add triflic acid (1.2–5 equiv.) as a promoter.

-

Stir the resulting mixture at room temperature for up to 16 hours.

-

Upon completion (monitored by TLC), the reaction mixture is quenched and purified by flash column chromatography to yield the desired trifluoromethylthiolated phenol.

Visualizing the Chemistry: Diagrams and Workflows

The following diagrams illustrate the key synthetic pathways and proposed mechanisms.

Caption: Synthetic workflow for N-(Trifluoromethylthio)saccharin.

Caption: Proposed mechanism for electrophilic trifluoromethylthiolation.

The introduction of the trifluoromethylthio group imparts unique physicochemical properties to phenolic compounds, including increased lipophilicity and metabolic stability, making them highly valuable in the design of novel pharmaceuticals and agrochemicals. The development of stable and efficient trifluoromethylthiolating reagents has been a critical enabler of this field, and the methodologies outlined in this guide provide a solid foundation for further research and development.

References

- 1. 4-(Trifluoromethylthio)phenol | 461-84-7 | Benchchem [benchchem.com]

- 2. 4-(Trifluoromethylthio)phenol | 461-84-7 [chemicalbook.com]

- 3. Cas 461-84-7,4-(Trifluoromethylthio)phenol | lookchem [lookchem.com]

- 4. 4-(Trifluoromethylsulfanyl)phenol | C7H5F3OS | CID 3815158 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

Potential Research Areas for 3-(Trifluoromethylthio)phenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Trifluoromethylthio)phenol is an aromatic organic compound featuring a phenol ring substituted with a trifluoromethylthio (-SCF3) group at the meta position. The presence of the -SCF3 group imparts unique physicochemical properties, making this molecule a valuable building block in medicinal chemistry and agrochemical research. The high lipophilicity and strong electron-withdrawing nature of the trifluoromethylthio moiety can significantly influence a molecule's biological activity, metabolic stability, and pharmacokinetic profile. This technical guide provides an in-depth overview of the known properties, synthesis, and potential research applications of this compound, aiming to stimulate further investigation into its utility in drug discovery and development.

Physicochemical and Toxicological Properties

A summary of the key physical, chemical, and safety information for this compound is provided below.

| Property | Value | Reference |

| IUPAC Name | 3-[(Trifluoromethyl)sulfanyl]phenol | |

| Synonyms | m-(Trifluoromethylthio)phenol, 3-Hydroxybenzotrifluoride sulfide | [1] |

| CAS Number | 3823-40-3 | [1] |

| Molecular Formula | C7H5F3OS | [1] |

| Molecular Weight | 194.18 g/mol | |

| Physical Form | Solid | |

| Storage Temperature | 2-8°C, sealed in dry conditions |

Safety Information:

| Hazard Statement | Description |

| H302 | Harmful if swallowed |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

Note: For complete safety information, please refer to the full Safety Data Sheet (SDS).

Synthesis and Reactivity

The synthesis of this compound can be approached through several methods, primarily involving the introduction of the trifluoromethylthio group onto a phenol or benzene ring.

General Synthetic Approach

A plausible synthetic route to this compound involves the trifluoromethylthiolation of a suitable precursor, such as 3-mercaptophenol. The following diagram illustrates a conceptual synthetic workflow.

Caption: Plausible synthetic workflow for this compound.

Experimental Protocol: Electrophilic Trifluoromethylthiolation of Phenols

The following is a general protocol for the electrophilic trifluoromethylthiolation of phenols, which can be adapted for the synthesis of various trifluoromethylthiolated phenol derivatives. This method utilizes an electrophilic SCF3 transfer agent.

Materials:

-

Substituted Phenol (1.0 mmol)

-

N-(Trifluoromethylsulfanyl)aniline (PhNHSCF3) (1.2-1.3 equiv.)

-

Triflic acid (TfOH) or Boron trifluoride etherate (BF3·Et2O) (as promoter)

-

Dichloromethane (DCM), anhydrous

Procedure:

-

Dissolve the substituted phenol (1.0 mmol) in anhydrous dichloromethane (10 mL) in a round-bottom flask under an inert atmosphere.

-

Add N-(Trifluoromethylsulfanyl)aniline (1.2-1.3 equiv.) to the solution.

-

Add the promoter (e.g., TfOH, 1.2-5 equiv.) to the reaction mixture.

-

Stir the reaction at room temperature for up to 16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with dichloromethane (10 mL).

-

Wash the organic layer with a 10% aqueous solution of sodium bicarbonate (NaHCO3), followed by water.

-

Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired trifluoromethylthiolated phenol.[2]

Key Reactions of this compound

The phenol moiety of this compound allows for various chemical transformations, providing a scaffold for the synthesis of a diverse library of derivatives.

Caption: Key derivatization reactions of this compound.

Potential Research Areas

The unique properties conferred by the trifluoromethylthio group suggest several promising avenues for research and development.

Agrochemicals: Herbicides

This compound is a known reactant in the synthesis of 2-azolyl-4-phenoxypyrimidines, which have been identified as highly active herbicides that inhibit carotenoid biosynthesis.[1]

Mechanism of Action: Carotenoid Biosynthesis Inhibition

Herbicides derived from this compound can interfere with the carotenoid biosynthesis pathway in plants. Carotenoids are essential pigments that protect chlorophyll from photo-oxidative damage. Inhibition of this pathway leads to the destruction of chlorophyll and subsequent plant death, a phenomenon often observed as "bleaching".[3][4] The specific target within this pathway is often the enzyme phytoene desaturase (PDS).[4][5]

Caption: Inhibition of the carotenoid biosynthesis pathway.

Quantitative Data: Herbicidal Activity

While specific data for direct derivatives of this compound is limited in the public domain, related structures demonstrate the potential of this chemical class. For instance, novel 3-aryl-4-substituted-5-[3-(trifluoromethyl)phenoxy]-1,2,4-triazoles have shown significant herbicidal activity.

| Compound | Target Weed | Concentration | Inhibition (%) |

| 4c | Brassica campestris L. | 100 µg/mL | 75.0 |

| 4i | Brassica campestris L. | 100 µg/mL | 82.6 |

Note: These compounds contain a 3-(trifluoromethyl)phenoxy moiety, which is structurally related to the this compound scaffold.

Medicinal Chemistry: Antimicrobial Agents

The trifluoromethylthio group is known to enhance the lipophilicity of molecules, which can improve their ability to penetrate bacterial cell membranes. This property makes the this compound scaffold an interesting starting point for the development of novel antimicrobial agents.

Quantitative Data: Antimicrobial Activity

Research on structurally related compounds containing the trifluoromethylthio moiety has demonstrated potent antibacterial activity. For example, certain (1,3,4-oxadiazol-2-yl)benzamides featuring a trifluoromethylthio group have shown promising activity against drug-resistant Gram-positive bacteria.[6]

| Compound | Bacterial Strain | MIC (µg/mL) |

| 12 | MRSA ATCC 33592 | 0.5 |

| 13 | MRSA ATCC 33592 | 0.5 |

| 12 | Linezolid-resistant S. aureus (NRS 119) | 0.06 |

| 13 | Linezolid-resistant S. aureus (NRS 119) | 0.06 |

Note: MIC stands for Minimum Inhibitory Concentration. MRSA is Methicillin-resistant Staphylococcus aureus.

Medicinal Chemistry: Anticancer Agents

For example, studies on other molecular scaffolds have shown that the addition of a trifluoromethyl group can significantly enhance anticancer activity. A 3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)-4-(trifluoromethyl)isoxazole derivative exhibited an IC50 of 2.63 µM against the MCF-7 human breast cancer cell line, which was nearly eight times more potent than its non-trifluoromethylated counterpart (IC50 = 19.72 µM).[8][9] This highlights the potential for the trifluoromethylthio group to similarly enhance the anticancer properties of phenol-based scaffolds.

Potential Signaling Pathways to Investigate

Given the broad range of mechanisms associated with phenolic compounds in cancer, derivatives of this compound could potentially modulate various signaling pathways, including:

-

Protein Kinase Signaling: Many phenolic compounds are known to inhibit protein kinases involved in cancer cell proliferation and survival.[10][11]

-

Apoptosis Induction: The pro-apoptotic effects of phenolic compounds are well-documented and could be a key mechanism of action for novel derivatives.[1]

-

Modulation of Transcription Factors: Altering the activity of transcription factors crucial for cancer progression is another potential avenue of investigation.[10]

Conclusion and Future Directions

This compound represents a versatile and under-explored scaffold for the development of new agrochemicals and pharmaceuticals. The available data strongly suggests its potential in the creation of novel herbicides that act by inhibiting carotenoid biosynthesis. Furthermore, the known impact of the trifluoromethylthio group on the biological activity of other molecular scaffolds points towards promising research opportunities in the discovery of new antimicrobial and anticancer agents.

Future research should focus on:

-

Synthesis and screening of a diverse library of this compound derivatives to identify lead compounds with potent herbicidal, antimicrobial, and anticancer activities.

-

Quantitative structure-activity relationship (QSAR) studies to understand the key structural features required for optimal biological activity.

-

Elucidation of the specific molecular targets and signaling pathways modulated by these novel compounds to understand their mechanisms of action.

-

In vivo studies to evaluate the efficacy and safety of promising lead candidates in relevant animal models.

By systematically exploring the chemical space around the this compound core, researchers can unlock its full potential in addressing critical needs in agriculture and medicine.

References

- 1. mdpi.com [mdpi.com]

- 2. Acid-promoted direct electrophilic trifluoromethylthiolation of phenols - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C4OB02633K [pubs.rsc.org]

- 3. Inhibitors of Carotenoid Biosynthesis | Herbicides That Act Through Photosynthesis - passel [passel2.unl.edu]

- 4. Carotenoid Biosynthesis Inhibitors | Herbicide Symptoms [ucanr.edu]

- 5. In vitro and in situ inhibition of carotenoid biosynthesis in Capsicum annuum by bleaching herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Potent trifluoromethoxy, trifluoromethylsulfonyl, trifluoromethylthio and pentafluorosulfanyl containing (1,3,4-oxadiazol-2-yl)benzamides against drug-resistant Gram-positive bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Trifluoromethylation - Wikipedia [en.wikipedia.org]

- 8. Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Modulation of CNS signal transduction pathways and gene expression by mood-stabilizing agents: therapeutic implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Anticancer drugs acting against signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to 3-(Trluoromethylthio)phenol for Researchers and Drug Development Professionals

Introduction

3-(Trluoromethylthio)phenol is a specialty chemical that has garnered increasing interest within the fields of medicinal chemistry, agrochemistry, and materials science. The introduction of the trifluoromethylthio (-SCF3) group can significantly enhance the lipophilicity and metabolic stability of parent molecules, making it a valuable substituent in the design of novel bioactive compounds.[1][2] This technical guide provides an in-depth overview of the commercial suppliers, synthesis protocols, and potential applications of 3-(Trluoromethylthio)phenol, tailored for researchers, scientists, and professionals in drug development.

Commercial Availability

A variety of chemical suppliers offer 3-(Trluoromethylthio)phenol, typically for research and development purposes. The availability, purity, and offered quantities can vary between suppliers. Below is a compilation of some commercial sources for this compound.

| Supplier | Product Name | CAS Number | Purity/Notes |

| Ambeed, Inc. | 3-(Trluoromethylthio)phenol | 3823-40-3 | 95% |

| CymitQuimica | 3-[(Trifluoromethyl)thio]phenol | 3823-40-3 | Brand: TRC[3] |

| Smolecule | 3-(Trifluoromethyl)thiophenol | 937-00-8 | |

| Angene International Limited | 3-(TRIFLUOROMETHYLTHIO)PHENOL | 3823-40-3 |

Note: The CAS number 937-00-8 is also associated with this compound and may be used by some suppliers.

For related compounds, such as the isomeric 4-(Trifluoromethylthio)phenol and the analogous 3-(Trifluoromethyl)phenol, a broader range of suppliers exists, including Sigma-Aldrich, Thermo Scientific Chemicals, and Otto Chemie Pvt. Ltd.[4][5][6]

Synthesis of Trifluoromethylthiolated Phenols: Experimental Protocols

The synthesis of this compound and its derivatives often involves the electrophilic trifluoromethylthiolation of a corresponding phenol. Detailed experimental procedures have been published in peer-reviewed journals.

General Procedure for Electrophilic Trifluoromethylthiolation of Phenols

A common method involves the reaction of a phenol with an electrophilic trifluoromethylthiolating reagent, such as N-(trifluoromethylthio)saccharin or N-(trifluoromethylsulfanyl)aniline (PhNHSCF3), often in the presence of a Lewis or Brønsted acid catalyst.[1][2][7]

Experimental Workflow:

References

- 1. Acid-promoted direct electrophilic trifluoromethylthiolation of phenols - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C4OB02633K [pubs.rsc.org]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. 3-[(Trifluoromethyl)thio]phenol | CymitQuimica [cymitquimica.com]

- 4. 3-(Trifluoromethyl)phenol, 98+% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 5. 3-(Trifluoromethyl)phenol, 98+% 100 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 6. 4-(Trifluoromethylthio)phenol 98 461-84-7 [sigmaaldrich.com]

- 7. pubs.acs.org [pubs.acs.org]

Navigating the Risks: A Technical Guide to the Safe Handling of 3-(Trifluoromethylthio)phenol

For Immediate Release – Researchers, scientists, and drug development professionals now have a comprehensive technical guide on the safe handling and precautions for 3-(Trifluoromethylthio)phenol (CAS No. 3823-40-3), a key intermediate in various synthetic pathways. This document outlines the critical safety protocols and hazard information necessary for the responsible use of this compound in a laboratory setting.

Hazard Identification and Classification

This compound is classified as a hazardous substance requiring careful handling. The primary routes of exposure are ingestion, skin contact, and eye contact. The compound is harmful if swallowed, causes skin irritation, and can lead to serious eye irritation.[1]

The following table summarizes the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals information for this compound.

| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |

| Acute toxicity, Oral (Category 4) | GHS07 (Exclamation mark) | Warning | H302: Harmful if swallowed |

| Skin irritation (Category 2) | GHS07 (Exclamation mark) | Warning | H315: Causes skin irritation |

| Serious eye irritation (Category 2A) | GHS07 (Exclamation mark) | Warning | H319: Causes serious eye irritation |

Precautionary Statements: [1]

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

First-Aid Measures

In the event of exposure to this compound, immediate and appropriate first-aid is crucial. The following table outlines the recommended procedures.

| Exposure Route | First-Aid Protocol |

| Ingestion | If swallowed, rinse mouth with water. Do NOT induce vomiting. Immediately call a POISON CENTER or doctor/physician. |

| Skin Contact | Remove contaminated clothing and wash skin with plenty of soap and water. If skin irritation occurs, get medical advice/attention. |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1] |

| Inhalation | Move person into fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Call a physician. |

Handling, Storage, and Personal Protection

Safe Handling and Storage

Proper handling and storage procedures are essential to minimize the risk of exposure.

| Aspect | Protocol |

| Handling | Use only in a well-ventilated area or under a chemical fume hood. Avoid contact with skin, eyes, and clothing. Do not breathe dust or vapors. Wash hands thoroughly after handling. |

| Storage | Keep container tightly closed in a dry, cool, and well-ventilated place. Store away from incompatible materials such as strong oxidizing agents. Recommended storage temperature is 2-8°C.[1] |

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory when handling this compound.

| Protection Type | Specific Recommendations |

| Eye/Face Protection | Wear chemical safety goggles or a face shield. |

| Skin Protection | Wear protective gloves (e.g., nitrile rubber) and a lab coat. |

| Respiratory Protection | If ventilation is inadequate, use a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates. |

Accidental Release Measures

In case of a spill, follow these emergency procedures to mitigate the hazard.

| Action | Procedure |

| Containment | Evacuate personnel from the area. Wear appropriate PPE. Absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a sealed container for disposal. |

| Cleaning | Ventilate the area and wash the spill site after material pickup is complete. |

| Environmental Precautions | Prevent the material from entering drains or waterways. |

Visualizing Emergency Response: A Workflow for Chemical Spills

The following diagram illustrates a logical workflow for responding to a chemical spill, ensuring a systematic and safe approach to containment and cleanup.

Caption: A flowchart outlining the key steps for a safe and effective response to a chemical spill.

This guide is intended to provide essential safety information for trained professionals. Always refer to the specific Safety Data Sheet (SDS) for this compound before use and follow all institutional and regulatory safety guidelines.

References

Navigating the Safety Profile of 3-(Trifluoromethylthio)phenol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the material safety data for 3-(Trifluoromethylthio)phenol (CAS No. 3823-40-3), a key intermediate in various chemical syntheses. Understanding the safety and handling of this compound is paramount for ensuring laboratory safety and the integrity of research. This document compiles available data on its physical and chemical properties, toxicological profile, and recommended safety procedures. It also outlines standardized experimental protocols for hazard assessment, providing a framework for its safe use in research and development.

Section 1: Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented below. These properties are essential for understanding its behavior under various laboratory conditions.

| Property | Value | Reference |

| CAS Number | 3823-40-3 | [1] |

| Molecular Formula | C₇H₅F₃OS | [2] |

| Molecular Weight | 194.17 g/mol | [2] |

| Physical Form | Solid | [1] |

| Melting Point | 67.0 - 68.0 °C | |

| Purity | 95% | [1] |

| Storage Temperature | 2 - 8 °C | [1] |

Section 2: Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table summarizes its GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classification.

| Hazard Class | Category | Hazard Statement | Pictogram | Signal Word |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed | GHS07 | Warning |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation | GHS07 | Warning |

| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation | GHS07 | Warning |

| Acute Toxicity, Dermal | 4 | H312: Harmful in contact with skin | GHS07 | Warning |

| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled | GHS07 | Warning |

| Specific target organ toxicity — Single exposure | 3 | H335: May cause respiratory irritation | GHS07 | Warning |

Data sourced from multiple suppliers and aggregated. The GHS07 pictogram represents an exclamation mark.

Precautionary Statements: A comprehensive list of precautionary statements should be consulted from the supplier's safety data sheet. Key statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[1]

Section 3: Experimental Protocols for Safety Assessment

Detailed toxicological data for this compound is not extensively available in the public domain. However, its safety assessment would follow standardized OECD (Organisation for Economic Co-operation and Development) guidelines. The following are detailed methodologies for key toxicological endpoints.

Acute Oral Toxicity - OECD Test Guideline 423 (Acute Toxic Class Method)

This method is used to estimate the acute oral toxicity (LD50) of a substance.

Principle: A stepwise procedure is used where a small number of animals are dosed at a defined level. The outcome of this step determines the dosage for the next step. The objective is to identify a dose that causes mortality or evident toxicity.

Methodology:

-

Test Animals: Healthy, young adult rats of a single sex (typically females as they are often slightly more sensitive) are used. Animals are acclimatized to laboratory conditions for at least 5 days before the study.

-

Housing and Feeding: Animals are housed in individual cages with controlled temperature (22 ± 3 °C), humidity (30-70%), and a 12-hour light/dark cycle. Standard laboratory diet and drinking water are provided ad libitum.

-

Dose Preparation: The test substance is typically administered via gavage. If not an aqueous solution, it can be dissolved or suspended in a suitable vehicle (e.g., corn oil). The concentration is adjusted to deliver the appropriate dose in a volume that does not exceed 1 mL/100g body weight.

-

Procedure:

-

Animals are fasted (food, but not water, withheld) overnight before dosing.

-

A single animal is dosed at the starting dose level (e.g., 300 mg/kg).

-

If the animal survives, two additional animals are dosed at the same level.

-

If the first animal dies, the next dose is decreased. If it shows signs of toxicity, the next dose is decreased. If it shows no effects, the dose for the next step is increased.

-

The starting dose is selected from a series of fixed dose levels (5, 50, 300, 2000 mg/kg).

-

-

Observations: Animals are observed for mortality, clinical signs of toxicity (changes in skin and fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity and behavior pattern) and body weight changes for at least 14 days.

-

Pathology: At the end of the study, all animals are subjected to a gross necropsy.

Dermal Irritation - OECD Test Guideline 404

This test evaluates the potential of a substance to cause skin irritation.

Principle: The substance is applied to the shaved skin of an animal (typically a rabbit) and the degree of irritation is observed and scored over a period of time.

Methodology:

-

Test Animal: Healthy young adult albino rabbits are used.

-

Preparation: Approximately 24 hours before the test, the fur on the dorsal area of the trunk is clipped.

-

Application:

-

0.5 g of the solid test substance is moistened with a small amount of a suitable vehicle (e.g., water) and applied to a small area (approx. 6 cm²) of the skin.

-

The treated area is covered with a gauze patch and semi-occlusive dressing.

-

After a 4-hour exposure period, the dressing and any residual test substance are removed.

-

-

Observations: The skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal. The reactions are scored according to a standardized scale.

Eye Irritation - OECD Test Guideline 405

This test assesses the potential of a substance to cause eye irritation or damage.

Methodology:

-

Test Animal: Healthy young adult albino rabbits are used.

-

Procedure:

-

A single dose of the test substance (0.1 g of the solid) is instilled into the conjunctival sac of one eye of the animal. The other eye remains untreated and serves as a control.

-

The eyelids are held together for about one second after instillation.

-

-

Observations: The eyes are examined at 1, 24, 48, and 72 hours after application. The cornea, iris, and conjunctivae are evaluated for the degree of irritation and any other effects, which are scored according to a standardized scale.

Section 4: Visualizing Safety Protocols and Workflows

The following diagrams illustrate key workflows and logical relationships in the safety assessment of a chemical substance like this compound.

Caption: Workflow for Hazard Identification and Safety Data Generation.

Caption: Standard Laboratory Handling Protocol for Hazardous Solids.

Section 5: First Aid Measures

In the event of exposure to this compound, the following first aid measures should be taken immediately:

-

After Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.

-

In case of Skin Contact: Take off immediately all contaminated clothing. Rinse skin with plenty of water. Consult a physician.

-

In case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a poison center or doctor.

-

If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.

It is crucial to show the safety data sheet to the doctor in attendance.

Section 6: Handling and Storage

Handling:

-

Avoid contact with skin and eyes.

-

Avoid formation of dust and aerosols.

-

Provide appropriate exhaust ventilation at places where dust is formed.

-

Handle in accordance with good industrial hygiene and safety practices.

Storage:

-

Keep container tightly closed in a dry and well-ventilated place.

-

Recommended storage temperature is 2-8°C.[1]

-

Store under inert gas.

Section 7: Ecotoxicological Information

Specific ecotoxicity data for this compound is limited in publicly available literature. However, related compounds, such as other halogenated phenols, are known to be toxic to aquatic life. Therefore, it is crucial to prevent the release of this compound into the environment. All waste materials should be disposed of as hazardous waste in accordance with local, state, and federal regulations.

Disclaimer: This document is intended as a guide and is not a substitute for a formal Material Safety Data Sheet (MSDS) or Safety Data Sheet (SDS) provided by the manufacturer. Always consult the supplier-specific SDS for the most accurate and up-to-date information before handling this chemical. All laboratory work should be conducted by trained professionals in a suitably equipped facility.

References

synthesis precursors for 3-(Trifluoromethylthio)phenol

An In-depth Technical Guide to the Synthesis Precursors for 3-(Trifluoromethylthio)phenol

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] The introduction of the trifluoromethylthio (SCF₃) group can significantly alter a molecule's lipophilicity, metabolic stability, and biological activity, making it a desirable moiety in drug design.[2] This guide provides a detailed overview of the primary synthesis precursors and methodologies for preparing this compound, complete with experimental protocols, quantitative data, and process diagrams.

Core Synthesis Strategies

The synthesis of this compound can be broadly approached via two main strategies:

-

Direct Electrophilic Trifluoromethylthiolation of Phenol or Substituted Phenols: This method involves the direct introduction of the SCF₃ group onto the aromatic ring of a phenolic precursor.

-

S-Trifluoromethylation of 3-Mercaptophenol: This approach starts with a phenol already containing a sulfur functionality at the desired position, which is then trifluoromethylated.

Strategy 1: Electrophilic Trifluoromethylthiolation of Phenols

This strategy employs an electrophilic trifluoromethylthiolating reagent to directly functionalize the phenol ring. The reaction is typically promoted by a Lewis or Brønsted acid. While direct trifluoromethylthiolation of unsubstituted phenol often leads to the para-isomer (4-(Trifluoromethylthio)phenol), the use of appropriately substituted precursors or directing groups can favor the formation of the meta-substituted product.[3]

Key Precursors and Reagents:

-

Phenolic Substrates: Phenol, 3-substituted phenols.

-

Electrophilic SCF₃ Reagents:

-

Promoters/Catalysts:

Reaction Pathway

References

- 1. 3-[(Trifluoromethyl)thio]phenol | CymitQuimica [cymitquimica.com]

- 2. nbinno.com [nbinno.com]

- 3. Acid-promoted direct electrophilic trifluoromethylthiolation of phenols - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C4OB02633K [pubs.rsc.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.rsc.org [pubs.rsc.org]

An In-depth Technical Guide to the Structural Analogs and Derivatives of 3-(Trifluoromethylthio)phenol

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of the trifluoromethylthio (SCF3) group into phenolic scaffolds has emerged as a powerful tool in medicinal chemistry and drug discovery. This technical guide focuses on the structural analogs and derivatives of 3-(Trifluoromethylthio)phenol, a key building block for creating novel therapeutic agents. The unique properties conferred by the SCF3 moiety—including high lipophilicity, metabolic stability, and strong electron-withdrawing nature—make these compounds promising candidates for a range of biological applications.[1][2][3] This document provides a comprehensive overview of their synthesis, chemical properties, and biological activities, with a focus on quantitative data and detailed experimental methodologies.

Core Concepts: The Significance of the Trifluoromethylthio Group

The trifluoromethylthio group (SCF3) is a critical pharmacophore in modern drug design.[1] Its strong electron-withdrawing properties can significantly influence the acidity of the phenolic proton and the reactivity of the aromatic ring.[4] Furthermore, the high lipophilicity of the SCF3 group enhances the ability of molecules to cross cellular membranes, potentially improving bioavailability and efficacy.[3] This group also contributes to increased metabolic stability by shielding adjacent chemical bonds from enzymatic degradation.[1] These characteristics make this compound and its derivatives attractive scaffolds for developing novel therapeutics, including anti-inflammatory, antiviral, and anticancer agents.[1]

Synthesis of this compound and Its Derivatives

The primary method for synthesizing trifluoromethylthiolated phenols is through electrophilic aromatic substitution. A general and efficient protocol involves the reaction of a phenol with an electrophilic SCF3-transfer reagent, such as N-(trifluoromethylsulfanyl)aniline (PhNHSCF3), in the presence of a promoter like boron trifluoride etherate (BF3·Et2O) or triflic acid (TfOH).[4][5] The reaction is typically performed in a non-dried solvent like dichloromethane under an air atmosphere at room temperature, making it a practical method for non-specialized laboratories.[4]

General Experimental Protocol for Electrophilic Trifluoromethylthiolation of Phenols[5][6]

To a solution of the substituted phenol (1.0 mmol) in dichloromethane (10 mL) is added N-(trifluoromethylsulfanyl)aniline (1.2–1.3 equivalents). Subsequently, the promoter, either triflic acid (1.2–5 equivalents) or boron trifluoride etherate (2–3 equivalents), is added to the mixture. The reaction is stirred at room temperature for up to 16 hours, with the progress monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is diluted with dichloromethane, washed with a 10% sodium bicarbonate solution and then with water. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

This methodology can be adapted to synthesize a wide array of derivatives by starting with appropriately substituted phenols.

Structural Analogs and Derivatives: A Quantitative Overview

The following tables summarize the key physical and spectral data for this compound and a selection of its structural analogs and derivatives.

Table 1: Physicochemical and Spectral Data for this compound and Analogs

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Physical Form | Storage Temperature | Purity (%) | Ref. |

| This compound | 3823-40-3 | C7H5F3OS | 194.18 | Solid | 2-8°C (Sealed in dry) | 95 | [6] |

| 4-(Trifluoromethylthio)phenol | 461-84-7 | C7H5F3OS | 194.17 | Colorless Solid | Room Temperature | >98 | [4] |

| 3-(Trifluoromethylthio)biphenyl-4-ol | N/A | C13H9F3OS | 270.27 | White Solid | N/A | N/A | [4] |

| 2,6-Dimethoxy-3-(trifluoromethylthio)phenol | N/A | C9H9F3O3S | 254.23 | Brown Solid | N/A | N/A | [4] |

| 2,4,6-Trimethyl-3-(trifluoromethylthio)phenol | N/A | C10H11F3OS | 236.25 | Light Yellow Solid | N/A | N/A | [4] |

Table 2: Spectroscopic Data for Selected this compound Derivatives[4]

| Compound Name | 1H NMR (Solvent) | 13C NMR (Solvent) | 19F NMR (Solvent) |

| 4-(Trifluoromethylthio)phenol | δ 5.23 (br s, 1H), 6.84–6.90 (m, 2H), 7.51–7.57 (m, 2H) (CDCl3) | δ 115.2 (q, J = 2.0 Hz), 116.5, 129.5 (q, J = 308.1 Hz), 138.6, 158.0 (CDCl3) | δ -44.4 (s, SCF3) (CDCl3) |

| 3-(Trifluoromethylthio)biphenyl-4-ol | δ 6.32 (br s, 1H), 7.16 (d, J = 8.5 Hz, 1H), 7.32–7.40 (m, 1H), 7.40–7.49 (m, 2H), 7.50–7.58 (m, 2H), 7.68 (dd, J = 8.5, 2.2 Hz, 1H), 7.81 (d, J = 2.2 Hz, 1H) (CDCl3) | δ 108.7 (q, J = 1.2 Hz), 116.6, 126.7, 127.4, 128.7 (q, J = 310.7 Hz), 128.9, 133.0, 134.9, 136.5, 139.2, 157.4 (CDCl3) | δ -43.2 (s, SCF3) (CDCl3) |

| 2,6-Dimethoxy-3-(trifluoromethylthio)phenol | δ 3.93 (s, 3H), 3.97 (s, 3H), 5.66 (br s, 1H), 6.69 (d, J = 8.7 Hz, 1H), 7.16 (d, J = 8.7 Hz, 1H) (CDCl3) | δ 56.3, 61.2, 106.7, 109.5 (d, J = 1.8 Hz), 129.0, 129.4 (q, J = 308.7 Hz), 139.2, 148.9, 150.5 (CDCl3) | δ -43.6 (s, SCF3) (CDCl3) |

| 2,4,6-Trimethyl-3-(trifluoromethylthio)phenol | δ 2.25 (s, 3H), 2.48 (s, 3H), 2.51 (s, 3H), 4.62 (br s, 1H), 6.99 (s, 1H) (CDCl3) | δ 14.9, 16.1, 21.6, 121.3 (q, J = 1.4 Hz), 126.9, 130.1, 130.1 (q, J = 309.4 Hz), 130.2, 137.0, 150.8 (CDCl3) | δ -42.8 (s, SCF3) (CDCl3) |

Biological Activities and Potential Therapeutic Applications

Derivatives of this compound are being explored for a variety of therapeutic applications, leveraging the unique properties of the SCF3 group.

Herbicidal Activity

3-[(Trifluoromethyl)thio]phenol is a known reactant in the synthesis of 2-azolyl-4-phenoxypyrimidines, which have demonstrated high activity as herbicides that function by inhibiting carotenoid biosynthesis.[7]

Anticancer and Antimicrobial Potential

While specific quantitative data for this compound derivatives are still emerging, the broader class of trifluoromethylthiolated compounds has shown promise as both anticancer and antimicrobial agents.[8] Phenolic compounds, in general, are known for their cytotoxic properties against cancer cells.[9] The introduction of the SCF3 group is anticipated to enhance these activities. For instance, a study on various phenol derivatives identified a tetrahydroquinoline derivative of phenol with a strong inhibitory response (IC50 of 50.5 ± 3.8 µM) against human osteosarcoma cells, inducing apoptosis and inhibiting cell migration.[9]

Plant Growth Regulation

The trifluoromethyl group is also found in compounds with plant growth-regulating activities. For example, trifluoromethyl-containing auxin derivatives have been synthesized and evaluated for their effects on plant growth.[10][11]

Signaling Pathways and Mechanism of Action

The precise signaling pathways modulated by this compound and its derivatives are an active area of research. However, based on the known activities of polyphenols and the influence of the SCF3 group, several potential mechanisms can be postulated.

The electrophilic nature of the trifluoromethylthio group suggests that these compounds may interact with biological targets through the formation of disulfide bonds, potentially impacting biochemical pathways that involve protein folding and stability.[8]

Polyphenolic compounds are known to modulate various signaling pathways involved in inflammation and cancer.[12] For example, they can influence the extrinsic pathway of apoptosis by regulating signals such as Fas/FasL and upregulating caspases 8 and 3.[12] They can also induce endoplasmic reticulum stress, which can trigger the intrinsic pathway of apoptosis.[12] It is plausible that trifluoromethylthiolated phenols could exhibit enhanced or modified interactions with these pathways due to their altered electronic and lipophilic properties.

The general mechanism for the anti-inflammatory effects of some polyphenols involves the inhibition of the NF-κB signaling pathway.[13] It is hypothesized that derivatives of this compound could also modulate this and other inflammation-related pathways, such as the PI3K/Akt and MAPK pathways.

Below is a generalized diagram illustrating a potential mechanism of action for trifluoromethylthiolated phenols based on the known activities of polyphenols in cellular signaling.

Caption: Hypothetical signaling pathway for 3-(SCF3)phenol derivatives.

Experimental Workflows

The development and evaluation of novel this compound derivatives typically follow a structured workflow, from synthesis and characterization to biological screening.

Caption: Drug discovery workflow for 3-(SCF3)phenol derivatives.

Conclusion

The structural analogs and derivatives of this compound represent a promising class of compounds with significant potential in drug discovery and agrochemical development. The unique physicochemical properties imparted by the SCF3 group offer a powerful strategy for modulating biological activity, enhancing metabolic stability, and improving pharmacokinetic profiles. This guide has provided a foundational understanding of the synthesis, properties, and potential applications of these compounds. Further research, particularly in elucidating specific mechanisms of action and conducting comprehensive structure-activity relationship studies, will be crucial in fully realizing the therapeutic potential of this versatile chemical scaffold.

References

- 1. nbinno.com [nbinno.com]

- 2. researchgate.net [researchgate.net]

- 3. enamine.net [enamine.net]

- 4. Acid-promoted direct electrophilic trifluoromethylthiolation of phenols - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C4OB02633K [pubs.rsc.org]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. This compound | 3823-40-3 [sigmaaldrich.com]

- 7. 3-[(Trifluoromethyl)thio]phenol | CymitQuimica [cymitquimica.com]

- 8. Buy 3-(Trifluoromethyl)thiophenol | 937-00-8 [smolecule.com]

- 9. Synthesis of Phenol-derivatives and Biological Screening for Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis and biological evaluation of trifluoromethyl-containing auxin derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Pathological and therapeutic roles of bioactive peptide trefoil factor 3 in diverse diseases: recent progress and perspective - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Synthesis of 3-(Trifluoromethylthio)phenol

For Researchers, Scientists, and Drug Development Professionals

Introduction

The trifluoromethylthio (-SCF3) group is a critical pharmacophore in modern drug discovery. Its high lipophilicity and strong electron-withdrawing nature can significantly enhance the metabolic stability, membrane permeability, and binding affinity of drug candidates. This document provides a detailed protocol for the synthesis of 3-(Trifluoromethylthio)phenol, a valuable building block for the synthesis of complex pharmaceutical and agrochemical compounds, starting from 3-mercaptophenol. The described method is based on the electrophilic S-trifluoromethylthiolation of the corresponding thiol.

Data Presentation

The following table summarizes the typical reaction parameters and expected outcomes for the S-trifluoromethylthiolation of substituted thiophenols, which can be extrapolated for the synthesis of this compound.